molecular formula C18H17ClN4O2S B2860383 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 887468-25-9

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2860383
CAS No.: 887468-25-9
M. Wt: 388.87
InChI Key: KARZGHQXFRIGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a chemical compound of significant interest in preclinical neuroscience research, primarily investigated for its potential as a phosphodiesterase 10A (PDE10A) inhibitor. The PDE10A enzyme is a key regulator of striatal signaling, highly expressed in medium spiny neurons, and represents a prominent target for novel therapeutic strategies in psychiatric and neurological disorders. This compound's molecular architecture, featuring a thiazolopyrimidinone core, is characteristic of a class of potent and selective ligands designed to modulate this enzymatic target. By inhibiting PDE10A, this compound is utilized in research to elevate intracellular concentrations of the secondary messengers cAMP and cGMP, thereby modulating dopaminergic and glutamatergic neurotransmission. Its primary research value lies in its application for probing the neurobiology of conditions such as schizophrenia and Huntington's disease, with a particular focus on addressing cognitive deficits and negative symptoms that are insufficiently managed by existing treatments. Investigations with this compound aid in elucidating the complex role of PDE10A in basal ganglia circuitry and in validating its potential as a viable target for central nervous system drug discovery.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-12-11-23-17(25)13(10-20-18(23)26-12)16(24)22-8-6-21(7-9-22)15-5-3-2-4-14(15)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARZGHQXFRIGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing from various research studies and patents.

Chemical Structure and Synthesis

The compound features a thiazolo-pyrimidine core with a piperazine moiety, which is known for its biological significance. The synthesis typically involves multi-step reactions starting from readily available precursors. The structure can be represented as follows:

C17H18ClN5O\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}

Table 1: Structural Characteristics

ComponentDescription
Chemical Formula C₁₇H₁₈ClN₅O
Molecular Weight 345.81 g/mol
Functional Groups Thiazole, Pyrimidine, Piperazine
Chlorine Substituent Present on the phenyl ring

Antidepressant and Antipsychotic Properties

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and antipsychotic activities. For instance, studies have shown that these compounds can act as antagonists at dopamine receptors, which are crucial in the treatment of psychiatric disorders. The compound has been evaluated for its ability to inhibit stereotypic behavior induced by apomorphine in animal models, demonstrating its potential as an antipsychotic agent .

Antimicrobial Activity

The thiazolo-pyrimidine framework has been associated with antimicrobial properties. In particular, compounds similar to This compound have shown activity against various bacterial strains. In vitro studies suggest that modifications to the piperazine moiety can enhance antibacterial efficacy .

Antitubercular Activity

Recent investigations into related compounds have highlighted their potential as anti-tubercular agents. For example, certain derivatives exhibited IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM, indicating promising activity that warrants further exploration in the context of tuberculosis treatment .

Anticancer Activity

The thiazolo-pyrimidine derivatives have also been studied for anticancer properties. Compounds derived from similar scaffolds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization interference and apoptosis induction .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antidepressant Dopamine receptor antagonism
Antimicrobial Inhibition of bacterial growth
Antitubercular Significant activity against Mycobacterium
Anticancer Inhibition of cell proliferation

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Dopamine Receptor Studies : A study evaluated the effects of piperazine derivatives on dopamine receptor activity in mice, demonstrating significant inhibition of stereotypy induced by apomorphine, suggesting potential therapeutic applications in schizophrenia treatment .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing thiazolo-pyrimidine derivatives and assessing their antimicrobial properties against clinical isolates, revealing that structural modifications can enhance activity against resistant strains .
  • Antitubercular Efficacy : A series of experiments highlighted the effectiveness of synthesized compounds against Mycobacterium tuberculosis, with promising results leading to further development for clinical applications in tuberculosis therapy .

Chemical Reactions Analysis

Core Reactivity of the Thiazolo[3,2-a]pyrimidinone Scaffold

The thiazolo[3,2-a]pyrimidinone ring system exhibits electrophilic and nucleophilic reactivity at distinct positions:

  • C2 Methyl Group : The methyl substituent at C2 may undergo oxidation or halogenation. For example, oxidation with KMnO4_4/H2_2SO4_4 could yield a carboxylic acid derivative .

  • C5 Carbonyl Group : The lactam carbonyl (C5) is susceptible to nucleophilic attack. Hydrazine derivatives may form hydrazones, while Grignard reagents could open the lactam ring .

  • Thiazole Sulfur : Oxidation with H2_2O2_2/K2_2WO4_4 could yield a sulfone derivative, altering electronic properties .

Piperazine-Carboxamide Functionalization

The 4-(2-chlorophenyl)piperazine moiety offers multiple reaction pathways:

  • N-Alkylation/Acylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form tertiary amines or amides .

  • Electrophilic Aromatic Substitution : The 2-chlorophenyl group may undergo nitration or sulfonation at meta positions due to the electron-withdrawing Cl substituent .

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiazolo[3,2-a]pyrimidinone core participates in cycloadditions:

  • Diels-Alder Reactions : The lactam carbonyl and thiazole π-system can act as dienophiles with conjugated dienes (e.g., 1,3-butadiene) .

  • 1,3-Dipolar Cycloadditions : Reactivity with nitrilimines or diazo compounds could yield fused pyrazole or triazine derivatives .

Hydrolysis and Ring Expansion

Under acidic or basic conditions:

  • Lactam Hydrolysis : The C5 carbonyl may hydrolyze to a carboxylic acid, opening the pyrimidinone ring.

  • Thiazole Ring Expansion : Reaction with hydroxylamine or hydrazine could yield isoxazolo- or pyrazolo-fused systems .

Stability and Degradation Pathways

  • Photodegradation : UV exposure may cleave the thiazole ring, forming sulfenic acid intermediates .

  • Acid-Catalyzed Rearrangement : Strong acids (e.g., H2_2SO4_4) induce ring contraction to imidazo[1,2-a]pyrimidines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are derived from modifications to the piperazine substituent or thiazolo-pyrimidinone core. Representative examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Activity/Receptor Target
Target Compound 4-(2-Chlorophenyl)piperazine C20H18ClN5O2S 435.91 Not reported Not reported Presumed 5-HT2A antagonist
6-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-7-methyl-3-(4-methylphenyl)-... 4-(2-Methoxyphenyl)piperazine C27H30N4O2S 474.15 165–166 42 5-HT2A antagonist
6-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-7-methyl-3-(4-methylphenyl)-... 4-(4-Chlorophenyl)piperazine C26H27ClN4OS 479.05 130–133 46 5-HT2A antagonist
7-Methyl-3-(4-methylphenyl)-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}... 4-(3-Trifluoromethylphenyl)piperazine C26H27ClF3N4O2S 479.05 123–126 35 5-HT2A antagonist
R59022 (DGKα inhibitor) 4-(4-Fluorophenyl)piperidine C27H25F2N3OS 477.58 Not reported Not reported DGKα inhibition
Key Observations:

Trifluoromethyl groups (11o) enhance lipophilicity and metabolic stability but may reduce solubility .

Biological Activity :

  • All analogues in Table 1 exhibit 5-HT2A antagonism , critical for treating psychiatric disorders. The target compound’s activity is inferred from structural similarity to 11a–p, which showed dose-dependent inhibition of 5-HTP-induced head twitches in mice .
  • R59022 , a DGKα inhibitor, shares the thiazolo[3,2-a]pyrimidin-5-one core but differs in substituents, highlighting the scaffold’s versatility in targeting diverse pathways .

Synthetic Yields :

  • Yields for analogues range from 35–46% , influenced by steric and electronic factors during piperazine coupling .

Pharmacological and Pharmacokinetic Insights

  • Receptor Selectivity :

    • The piperazine tail determines receptor specificity. For example, 11m (2-methoxyphenyl) showed higher 5-HT2A affinity than 11n (4-chlorophenyl), suggesting substituent position impacts binding .
    • The target compound’s 2-chlorophenyl group may mimic the activity of 1-piperazinyl-6-chloropyrazine , a 5-HT1&2 agonist that stimulates oxytocin secretion in rats .
  • Metabolic Stability :

    • Chlorine and trifluoromethyl groups enhance metabolic resistance by reducing cytochrome P450-mediated oxidation .

Crystallographic and Conformational Analysis

  • Thiazolo[3,2-a]pyrimidin-5-one derivatives (e.g., 1 and 2 in ) adopt planar conformations stabilized by intramolecular hydrogen bonding. Substituents like 2-hydroxybenzyl introduce puckering in the fused ring system, affecting molecular interactions .
  • The 4-(2-chlorophenyl)piperazine group in the target compound likely induces steric strain, altering crystal packing compared to less bulky substituents.

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step protocols, such as:

  • Step 1: Condensation of a thiazolo[3,2-a]pyrimidinone core with a 2-chlorophenylpiperazine moiety via a carbonyl linker. Ethylidene hydrazine intermediates (e.g., analogs in ) are formed under reflux with acetic acid, followed by Vilsmeier-Haack-Arnold formylation for ring closure .
  • Step 2: Coupling with barbituric acid derivatives in ethanol/water mixtures, as seen in similar thiazolo-pyrimidine syntheses .
  • Characterization: NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry are critical. For example, ¹H NMR peaks at δ 4.35 (NH₂) and δ 7.14–7.30 (aromatic protons) confirm intermediate structures .

Q. How is crystallographic data obtained and refined for structural validation?

  • Data Collection: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. SHELXTL (Bruker AXS) is often used for small-molecule structures .
  • Refinement: Hydrogen-bonding patterns (e.g., C=O···H-N interactions) are analyzed using graph-set notation ( ). Twinning or high-resolution data may require SHELXL’s TWIN/BASF commands .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • 5-HT2A Receptor Antagonism: Inhibition of 5-HTP-induced head twitches in mice ( ).
  • PAINS Filtering: Ensure the compound lacks pan-assay interference (PAINS) motifs; analogs in show no PAINS flags, supporting reliable activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for target selectivity?

  • Modifications: Vary substituents on the piperazine (e.g., 2-chlorophenyl vs. 4-fluorophenyl in ) to assess binding affinity. For example, compound 102 (LogP 2.8) shows higher lipophilicity than 107 (LogP 1.3), impacting membrane permeability .
  • Pharmacophore Modeling: Align with 5-HT2A antagonist templates ( ). Key features include:
  • Aromatic π-stacking (thiazolo-pyrimidine core).
  • Hydrogen-bond acceptor (carbonyl group).

Q. How do contradictory bioactivity results arise, and how can they be resolved?

  • Case Study: A compound may show high in vitro activity but poor in vivo efficacy due to metabolic instability (e.g., SK3530 in undergoes hepatic N-dealkylation).
  • Resolution:
  • Metabolic Profiling: Use rat/human liver microsomes to identify vulnerable sites (e.g., piperazine oxidation) .
  • Derivatization: Introduce electron-withdrawing groups (e.g., CF₃ in compound 109, ) to block metabolism .

Q. What strategies improve solubility without compromising activity?

  • Salt Formation: Convert the free base to hydrochloride salts (e.g., analogs).
  • Prodrug Design: Link polar groups (e.g., phosphate esters) to the thiazolo-pyrimidine core, cleaved in vivo .

Critical Analysis of Contradictions

  • Pharmacological vs. Computational Data: notes discrepancies between pharmacophore models and in vivo results. For example, high LogP values (e.g., 3.0 in compound 103) may predict membrane penetration but could reduce aqueous solubility, necessitating MD simulations to balance hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.